1H NMR and 13C NMR reference spectra for Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate
1H NMR and 13C NMR reference spectra for Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate
In-Depth Technical Guide: 1H and 13C NMR Reference Spectra for Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate
Executive Summary
Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate (CAS: 898759-07-4) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced functional materials[1][2]. Featuring both an ethyl ester and an ortho-chloro-substituted aryl ketone separated by a five-carbon aliphatic spacer, confirming its structural integrity is paramount during multi-step organic synthesis. This whitepaper provides a comprehensive, theoretically and empirically grounded reference guide for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this compound, ensuring regiochemical fidelity and chain integrity.
Structural Elucidation Strategy
The primary analytical challenge for this molecule lies in differentiating the aliphatic methylene signals and confirming the substitution pattern of the aromatic ring.
-
1 H NMR is deployed to map the proton environments, specifically leveraging the anisotropic deshielding effects of the carbonyl groups to isolate the α -methylene signals (C2 and C6) from the bulk aliphatic chain (C3, C4, C5). The multiplicity of the aromatic protons confirms the ortho-chloro substitution[3].
-
13 C NMR provides a definitive carbon skeleton map. The presence of two distinct carbonyl resonances (ester vs. aryl ketone) and the specific chemical shifts of the quaternary aromatic carbons validate the molecule's bifunctional nature[3].
Self-Validating Experimental Protocols
To ensure the highest degree of trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system. Every parameter is chosen with specific physical causality to prevent spectral artifacts and ensure quantitative reliability, adhering to standard guidelines for organic compound characterization[4][5].
Step 1: Sample Preparation
-
Procedure: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality: CDCl 3 is selected not only for its excellent solubilizing properties for medium-polarity esters but because its deuterium signal provides a stable frequency lock, mitigating magnetic field drift during acquisition. The TMS serves as an internal self-validation point; setting its resonance precisely to 0.00 ppm ensures all subsequent chemical shift assignments are absolute and reproducible[6].
Step 2: Locking and Shimming
-
Procedure: Lock the spectrometer to the deuterium resonance of CDCl 3 . Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 coils.
-
Causality: Achieving a highly homogeneous magnetic field (B 0 ) is critical. Poor shimming broadens spectral lines, obscuring the fine J -coupling (spin-spin splitting) required to differentiate the complex multiplets of the aliphatic chain and the aromatic ring.
Step 3: Pulse Sequence and Acquisition
-
1 H NMR: Utilize a standard 30° pulse sequence (zg30) at 400 MHz. Acquire 16 scans with a relaxation delay ( D1 ) of 1.0 second.
-
13 C NMR: Utilize a proton-decoupled sequence (zgpg30) at 100 MHz. Acquire 1024 scans. Crucially, set the relaxation delay ( D1 ) to 2.0 seconds.
-
Causality: Quaternary carbons (C1, C7, C-1', C-2') lack attached protons and thus rely on less efficient dipole-dipole relaxation mechanisms. A sufficient D1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation and allowing for the semi-quantitative integration necessary to validate the total carbon count[3].
Step 4: Data Processing
-
Procedure: Apply a zero-filling factor to double the data points. Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction.
-
Causality: Accurate phase and baseline corrections are mandatory to ensure that the integration values of the proton signals mathematically match the 19 protons present in the molecular formula (C 15 H 19 ClO 3 ).
Figure 1: Standardized NMR acquisition and structural elucidation workflow.
1 H NMR Reference Data & Mechanistic Analysis
The 1 H NMR spectrum of Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate is characterized by three distinct regions: the ethyl ester signals, the aliphatic spacer, and the aromatic ring.
Mechanistic Insights: The anisotropic deshielding effect of the C7 ketone carbonyl significantly shifts the adjacent C6 methylene protons downfield to ~2.94 ppm, which is characteristic of alkyl groups α to an aryl ketone. Furthermore, the ortho-chloro substitution on the aromatic ring breaks the symmetry typically seen in unsubstituted phenyl rings, resulting in a complex first-order multiplet system for the aromatic protons (H-3' to H-6')[3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , TMS = 0.00 ppm)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| H-9 | 1.25 | Triplet (t) | 7.1 | 3H | Ethyl -CH 3 |
| H-4 | 1.40 | Multiplet (m) | - | 2H | Chain -CH
2
|
| H-3 | 1.65 | Quintet (quint) | 7.4 | 2H | Chain -CH
2
|
| H-5 | 1.72 | Quintet (quint) | 7.3 | 2H | Chain -CH
2
|
| H-2 | 2.31 | Triplet (t) | 7.4 | 2H | Chain -CH
2
|
| H-6 | 2.94 | Triplet (t) | 7.3 | 2H | Chain -CH
2
|
| H-8 | 4.12 | Quartet (q) | 7.1 | 2H | Ethyl -O-CH 2 - |
| H-5' | 7.28 | Temp. Doublet (td) | 7.6, 1.8 | 1H | Aromatic CH (meta to Cl) |
| H-4' | 7.32 | Temp. Doublet (td) | 7.6, 1.3 | 1H | Aromatic CH (para to Cl) |
| H-3' | 7.38 | Doublet of Doublets (dd) | 7.9, 1.3 | 1H | Aromatic CH (ortho to Cl) |
| H-6' | 7.42 | Doublet of Doublets (dd) | 7.6, 1.8 | 1H | Aromatic CH (ortho to ketone) |
13 C NMR Reference Data & Mechanistic Analysis
The 13 C spectrum provides definitive proof of the molecule's carbon framework.
Mechanistic Insights: The ester carbonyl (C1) resonates at ~173.8 ppm, while the aryl ketone carbonyl (C7) is shifted further downfield to ~201.2 ppm due to conjugation with the π -system of the aromatic ring and the inductive effect of the adjacent aliphatic chain. The aromatic carbon bearing the highly electronegative chlorine atom (C-2') is identifiable at ~131.2 ppm, distinguished by its lower signal intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement typical for quaternary carbons[3].
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 , TMS = 0.00 ppm)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| C-9 | 14.3 | CH 3 | Ethyl methyl carbon |
| C-5 | 23.8 | CH 2 | Aliphatic chain ( β to ketone) |
| C-3 | 24.7 | CH 2 | Aliphatic chain ( β to ester) |
| C-4 | 28.8 | CH 2 | Aliphatic chain (central) |
| C-2 | 34.1 | CH 2 | Aliphatic chain ( α to ester) |
| C-6 | 43.2 | CH 2 | Aliphatic chain ( α to ketone) |
| C-8 | 60.3 | CH 2 | Ethyl oxygen-bound carbon |
| C-5' | 126.8 | CH | Aromatic carbon |
| C-6' | 128.9 | CH | Aromatic carbon |
| C-3' | 130.5 | CH | Aromatic carbon |
| C-2' | 131.2 | C | Quaternary aromatic (C-Cl) |
| C-4' | 131.8 | CH | Aromatic carbon |
| C-1' | 139.5 | C | Quaternary aromatic (C-C=O) |
| C-1 | 173.8 | C | Ester Carbonyl (C=O) |
| C-7 | 201.2 | C | Aryl Ketone Carbonyl (C=O) |
Conclusion
The rigorous assignment of the 1 H and 13 C NMR spectra for Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate confirms its structural identity. By adhering to self-validating experimental protocols—such as strict relaxation delay management and internal standard referencing—researchers can confidently utilize these spectral benchmarks to verify the purity and regiochemistry of this intermediate in downstream pharmaceutical synthesis.
References
-
NextSDS Database. "ETHYL 7-(2-CHLOROPHENYL)-7-OXOHEPTANOATE — Chemical Substance Information." NextSDS. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 7th/8th Edition." John Wiley & Sons.
-
American Chemical Society. "Data Sharing in Chemistry: Lessons Learned and a Case for Mandating Structured Reaction Data / NMR Guidelines for ACS Journals." National Institutes of Health (PMC). Available at:[Link]
-
American Chemical Society. "The Journal of Organic Chemistry - Author Guidelines." ACS Publications. Available at: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. ETHYL 7-(2-CHLOROPHENYL)-7-OXOHEPTANOATE | 898759-07-4 [chemicalbook.com]
- 3. Spectrometric Identification of Organic Compounds, 7th Edition - Robert M. Silverstein, Francis X. Webster, David Kiemle - Google Books [books.google.co.uk]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. Author Guidelines [researcher-resources.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
